molecular formula C22H13Cl4FN2 B10921371 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10921371
M. Wt: 466.2 g/mol
InChI Key: RIDGJDDXPPECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichlorophenyl and fluorobenzyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Specific details would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions may target the nitrogens in the pyrazole ring or the aromatic rings.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathways Involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is unique due to the specific combination of dichlorophenyl and fluorobenzyl groups, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C22H13Cl4FN2

Molecular Weight

466.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H13Cl4FN2/c23-17-6-4-14(9-19(17)25)21-11-22(15-5-7-18(24)20(26)10-15)29(28-21)12-13-2-1-3-16(27)8-13/h1-11H,12H2

InChI Key

RIDGJDDXPPECKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.